molecular formula C19H17NO5S B2853209 ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate CAS No. 361478-55-9

ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2853209
CAS No.: 361478-55-9
M. Wt: 371.41
InChI Key: WWWSCYGITJIJRT-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate is a thiophene-based ester derivative featuring a 4,5-dimethyl-substituted thiophene core. The 2-position is functionalized with a carboxamido group linked to a 4-oxo-4H-chromene (coumarin) moiety, while the 3-position retains an ethyl carboxylate ester (Figure 1).

Similar methods are documented for structurally related compounds, such as cyanoacrylamide derivatives (e.g., ) and sulfonamide analogs (e.g., ).

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-4-24-19(23)16-10(2)11(3)26-18(16)20-17(22)15-9-13(21)12-7-5-6-8-14(12)25-15/h5-9H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSCYGITJIJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The key steps include:

    Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Coupling with Thiophene: The chromene intermediate is then reacted with a thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Materials Science: Its heterocyclic structure can be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its coumarin-carboxamido substituent. Below, key analogs are compared based on substituent variations, physicochemical properties, and reported bioactivities.

Substituent Variations at the Thiophene 2-Position

Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Compound Name Substituent at 2-Position Molecular Weight Key Features Biological Activity (If Reported) Reference
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate 4-Oxo-4H-chromene-2-carboxamido 401.41* Bulky, conjugated coumarin system Not explicitly reported (predicted antioxidant)
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate Phenylcarbamothioyl (thiourea) 334.45 Thiourea group, higher polarity Not reported
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate 4-Nitrobenzamido 362.35 Electron-withdrawing nitro group Not reported
Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate Phenylacetamido 345.42 Flexible alkyl chain Not reported
Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate Pyridine-3-carbonylamino 344.38 Heteroaromatic substituent Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacrylamide with substituted phenyl ~400–450 Extended conjugation, nitrile group Antibacterial, antioxidant

*Calculated based on molecular formula C₁₉H₁₉NO₅S.

Key Observations:

Coumarin vs.

Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzamido substituent () may reduce electron density on the thiophene ring, altering reactivity and binding interactions compared to the electron-rich coumarin system.

Conjugation and Bioactivity: The coumarin moiety in the target compound offers extended π-conjugation, which could enhance UV absorption and radical scavenging (relevant for antioxidant activity) .

Physicochemical Properties

  • Solubility : The coumarin-carboxamido group likely reduces aqueous solubility compared to smaller substituents (e.g., phenylacetamido ).
  • Thermal Stability : Analogs with rigid substituents (e.g., nitrobenzamido ) exhibit higher melting points (>200°C), whereas flexible groups (e.g., allylthiocarbamoyl ) result in lower melting points. The coumarin derivative may exhibit intermediate stability.
  • Acid-Base Behavior : The 4-oxo group in coumarin (pKa ~12.8 ) could deprotonate under basic conditions, influencing solubility and reactivity.

Q & A

Q. What are the standard methodologies for synthesizing ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling 4,5-dimethylthiophene-3-carboxylic acid derivatives with chromene-2-carboxamide precursors. Key steps include:

  • Activation of carboxyl groups : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .
  • Solvent and temperature control : Reactions are performed in anhydrous solvents (e.g., DMF or DCM) under nitrogen at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional groups (e.g., methyl, ester, amide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software refines structural models .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) stretches .

Q. How do functional groups in this compound influence its chemical reactivity?

Key groups and their roles:

  • Thiophene core : Aromatic stabilization enables electrophilic substitution (e.g., bromination) at the 2- and 5-positions .
  • Chromene-2-carboxamide : The conjugated keto group participates in hydrogen bonding, affecting solubility and biological interactions .
  • Ester moiety : Hydrolyzes under acidic/basic conditions to carboxylic acids, enabling derivatization .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in anticancer studies?

SAR studies involve:

  • Functional group substitution : Modifying the chromene-2-carboxamide or thiophene-ester moieties to assess changes in cytotoxicity .
  • Biological assays : In vitro testing against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays .
  • Computational modeling : Docking simulations predict interactions with targets like topoisomerase II or tubulin .

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions between amide and chromene groups) .
  • SHELX refinement : Corrects for disorder or thermal motion in crystal lattices, improving R-factor accuracy (<0.05) .
  • Comparative analysis : Overlaying experimental and DFT-calculated structures identifies conformational deviations .

Q. How can contradictions between in vitro and in vivo biological data be methodologically addressed?

  • Dose-response validation : Replicate in vivo studies using optimized pharmacokinetic parameters (e.g., bioavailability, half-life) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain efficacy gaps .
  • Animal models : Use xenograft models to correlate tumor regression with compound concentration in plasma .

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